![molecular formula C16H10N4O3S3 B2470792 (E)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-(5-nitrothiophen-2-yl)prop-2-enamide CAS No. 394227-99-7](/img/structure/B2470792.png)
(E)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-(5-nitrothiophen-2-yl)prop-2-enamide
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Overview
Description
“(E)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-(5-nitrothiophen-2-yl)prop-2-enamide” is a chemical compound with a molecular formula of C12H11N3OS2 . It’s a derivative of thiazole, a core structural motif present in a wide range of natural products .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of hydrazonoyl halides with other compounds. For example, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yielded a series of 1,3-thiazole, pyrano[2,3-d]thiazole and 4,5-dihydrothiazolo[4,5-b]pyridine derivatives .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can undergo electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation .Scientific Research Applications
Chemical Properties and Synthesis
Benzothiazole derivatives, including compounds related to the specified chemical, have been extensively studied for their chemical properties and synthesis methods. These compounds exhibit a wide range of biological activities and have been the subject of various synthesis strategies aiming to explore their potential in medicinal chemistry. The synthesis and applications of related compounds have been reviewed, emphasizing the importance of benzothiazole moieties in developing new chemical entities with potential pharmacological applications (Boča et al., 2011).
Biological Activities
Benzothiazole and its derivatives, structurally similar to the specified compound, have shown a wide range of biological activities. These include antimicrobial, analgesic, anti-inflammatory, antidiabetic, and notably, antitumor properties. The therapeutic potential of these compounds has been highlighted, with some being in clinical use for various diseases and disorders. The structural simplicity and ease of synthesis provide opportunities for the development of chemical libraries to discover new chemical entities (Kamal et al., 2015).
Pharmacological Applications
Research on benzothiazole derivatives has also focused on their pharmacological applications, including their potential as anticancer agents. Structural modifications of the benzothiazole scaffold have led to the development of various series of compounds as new antitumor agents. The promising biological profile and synthetic accessibility of benzothiazole derivatives have been attractive for designing and developing potential chemotherapeutics (Ahmed et al., 2012).
Antimicrobial and Antiviral Agents
Benzothiazole derivatives have been studied for their antimicrobial and antiviral activities, suggesting their potential as active candidates in discovering new antimicrobial or antiviral agents. The review of bioactive benzothiazole derivatives has highlighted their diverse modes of action against microorganisms or viruses, underscoring their significance in developing new therapeutic agents (Elamin et al., 2020).
Future Directions
properties
IUPAC Name |
(E)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-(5-nitrothiophen-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O3S3/c1-8-17-14-11(24-8)5-4-10-15(14)26-16(18-10)19-12(21)6-2-9-3-7-13(25-9)20(22)23/h2-7H,1H3,(H,18,19,21)/b6-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHGTXWYGXQPHC-QHHAFSJGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C=CC4=CC=C(S4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)/C=C/C4=CC=C(S4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-(5-nitrothiophen-2-yl)prop-2-enamide |
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